molecular formula C19H17NO5 B5805818 N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5805818
M. Wt: 339.3 g/mol
InChI Key: HWANODOTEUQKLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide involves multi-step chemical reactions, starting from basic chromen precursors. For example, the design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid illustrate a complex synthesis route involving ethoxylation, acetylation, and cyclo-condensation steps, showcasing the intricate chemistry involved in generating such molecules (Čačić et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a rich array of interactions and configurations. For instance, a study on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals complex structural attributes, including orthorhombic crystal systems and intermolecular hydrogen bonds, which are fundamental to understanding the compound's reactivity and potential biological interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives often lead to the formation of various biologically active molecules. The preparation and luminescent properties of related lanthanide complexes, for example, illustrate the compound's ability to form solid complexes with lanthanides, resulting in materials with significant luminescent properties (Guo et al., 2007).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-23-16-6-4-3-5-15(16)20-18(21)12-24-14-9-7-13-8-10-19(22)25-17(13)11-14/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWANODOTEUQKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323716
Record name N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide

CAS RN

380539-08-2
Record name N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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